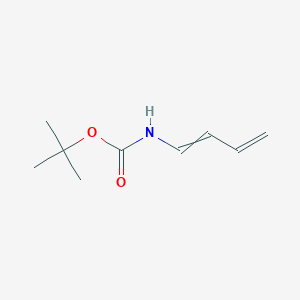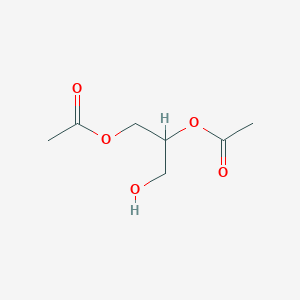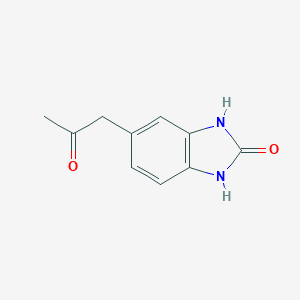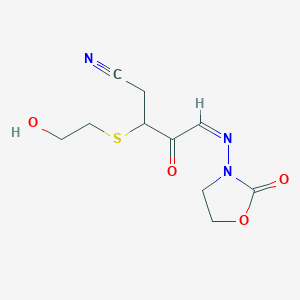
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a chemical compound with a complex structure. It is also known as thio-oxazolidinone compound and is widely used in scientific research. This compound has been found to have several biochemical and physiological effects, which make it an important compound for research in various fields.
Mechanism Of Action
The mechanism of action of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of bacterial and fungal cell walls. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has several biochemical and physiological effects. It has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
Advantages And Limitations For Lab Experiments
The advantages of using 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile in lab experiments include its antimicrobial, antifungal, antiviral, and anticancer properties, which make it an important compound for research in various fields. The limitations of using this compound in lab experiments include its complex structure and the difficulty in synthesizing it.
Future Directions
There are several future directions for research on 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile. One direction is to further investigate its mechanisms of action in order to better understand how it works. Another direction is to develop new drugs based on this compound for the treatment of infectious diseases and cancer. Additionally, further research could be conducted on the synthesis of this compound in order to develop more efficient methods.
Synthesis Methods
The synthesis of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a complex process that involves several steps. The first step involves the reaction of 2-chloroethyl ethyl sulfide with potassium thioacetate to form 2-(ethylthio)ethanol. The second step involves the reaction of 2-(ethylthio)ethanol with phosgene to form 2-(chloroformyl)ethyl ethyl sulfide. The third step involves the reaction of 2-(chloroformyl)ethyl ethyl sulfide with 2-oxo-3-oxazolidinecarboxylic acid to form 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone. The final step involves the reaction of 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone with sodium azide to form 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile.
Scientific Research Applications
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has been widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
properties
CAS RN |
113411-11-3 |
|---|---|
Product Name |
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile |
Molecular Formula |
C10H13N3O4S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
(5Z)-3-(2-hydroxyethylsulfanyl)-4-oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile |
InChI |
InChI=1S/C10H13N3O4S/c11-2-1-9(18-6-4-14)8(15)7-12-13-3-5-17-10(13)16/h7,9,14H,1,3-6H2/b12-7- |
InChI Key |
MBSMKAWUFQXZME-GHXNOFRVSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C\C(=O)C(CC#N)SCCO |
SMILES |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
Canonical SMILES |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
synonyms |
3-(4-cyano-3-beta-hydroxyethylmercapto-2-oxobutylideneamino)-2-oxazolidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



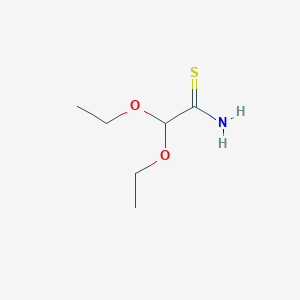
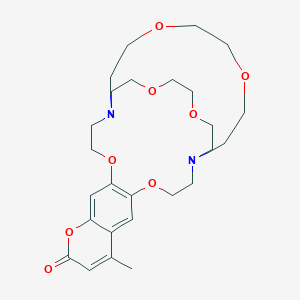
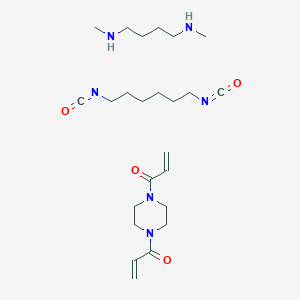
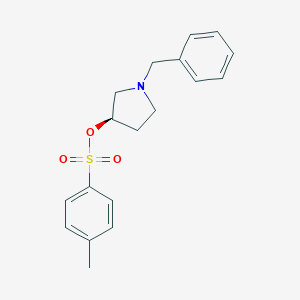
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
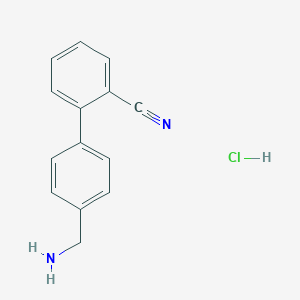
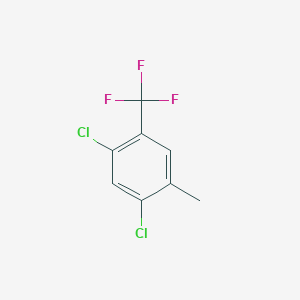
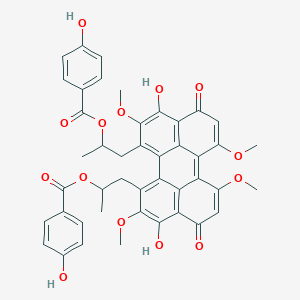

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
